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molecular formula C3F4O2 B1304697 Difluoromalonyl fluoride CAS No. 5930-67-6

Difluoromalonyl fluoride

Cat. No. B1304697
M. Wt: 144.02 g/mol
InChI Key: KJOOJFLEZNWPIN-UHFFFAOYSA-N
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Patent
US04292449

Procedure details

3-Methoxytetrafluoropropionyl fluoride (F. S. Fawcett, C. W. Tullock and D. D. Coffman, J. Amer. Chem. Soc., 84, 4275 (1962)) (81 g, 0.45 mol) was slowly added to sulfur trioxide (80 g, 1.0 mol) at 40° C., and the product difluoromalonyl difluoride, bp-9° C., was continuously removed by distillation through a low temperature still, yield 58 g (0.40 mol, 90%). The product structure was confirmed by: λmax 1860 cm-1 (COF), 19F NMR (no solvent), +17.1 ppm (t J=10 Hz) 2F, COF and -114.2 ppm (t J=10 Hz) 2F, CF2.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](F)([F:10])[C:4]([F:9])([F:8])[C:5]([F:7])=[O:6].S(=O)(=O)=O>>[F:8][C:4]([F:9])([C:5]([F:7])=[O:6])[C:3]([F:10])=[O:2]

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
COC(C(C(=O)F)(F)F)(F)F
Name
Quantity
80 g
Type
reactant
Smiles
S(=O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product difluoromalonyl difluoride, bp-9° C., was continuously removed by distillation through a low temperature still

Outcomes

Product
Name
Type
Smiles
FC(C(=O)F)(C(=O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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